molecular formula C8H7BrINO B12109890 N-(2-bromo-4-iodophenyl)acetamide

N-(2-bromo-4-iodophenyl)acetamide

Cat. No.: B12109890
M. Wt: 339.96 g/mol
InChI Key: AQKAGSPITSZEQT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-iodophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-iodophenyl)acetamide is unique due to its specific arrangement of bromine and iodine atoms on the phenyl ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

N-(2-bromo-4-iodophenyl)acetamide

InChI

InChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)

InChI Key

AQKAGSPITSZEQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)Br

Origin of Product

United States

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